N-(2-methylcyclohexyl)-6-nitro-1,2-benzothiazol-3-amine 1,1-dioxide
Description
3-[(2-Methylcyclohexyl)amino]-6-nitro-1,2-benzothiazole-1,1-dione is a complex organic compound that features a benzothiazole core substituted with a nitro group and an amino group attached to a methylcyclohexyl ring
Properties
Molecular Formula |
C14H17N3O4S |
|---|---|
Molecular Weight |
323.37 g/mol |
IUPAC Name |
N-(2-methylcyclohexyl)-6-nitro-1,1-dioxo-1,2-benzothiazol-3-imine |
InChI |
InChI=1S/C14H17N3O4S/c1-9-4-2-3-5-12(9)15-14-11-7-6-10(17(18)19)8-13(11)22(20,21)16-14/h6-9,12H,2-5H2,1H3,(H,15,16) |
InChI Key |
BMJXEDUTWJFNRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1N=C2C3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylcyclohexyl)amino]-6-nitro-1,2-benzothiazole-1,1-dione typically involves multiple steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Amination: The amino group can be introduced by reacting the nitrobenzothiazole intermediate with 2-methylcyclohexylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methylcyclohexyl)amino]-6-nitro-1,2-benzothiazole-1,1-dione can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Reduction: 3-[(2-Methylcyclohexyl)amino]-6-amino-1,2-benzothiazole-1,1-dione.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones of the original compound.
Scientific Research Applications
3-[(2-Methylcyclohexyl)amino]-6-nitro-1,2-benzothiazole-1,1-dione has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-[(2-Methylcyclohexyl)amino]-6-nitro-1,2-benzothiazole-1,1-dione involves its interaction with molecular targets such as enzymes or receptors. The nitro group may participate in redox reactions, while the amino group can form hydrogen bonds or ionic interactions with biological macromolecules. The benzothiazole core provides a rigid framework that can fit into specific binding sites, modulating the activity of the target.
Comparison with Similar Compounds
Similar Compounds
2-Methylcyclohexylamine: A simpler amine that lacks the benzothiazole core and nitro group.
6-Nitrobenzothiazole: Contains the benzothiazole core and nitro group but lacks the amino substitution.
Benzothiazole-1,1-dione: The parent compound without any substitutions.
Uniqueness
3-[(2-Methylcyclohexyl)amino]-6-nitro-1,2-benzothiazole-1,1-dione is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the nitro and amino groups allows for a diverse range of chemical modifications and interactions, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
